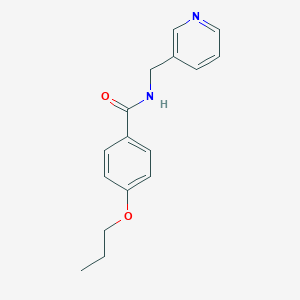

4-propoxy-N-(3-pyridinylmethyl)benzamide

Description

4-Propoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a propoxy group at the 4-position of the benzene ring and a 3-pyridinylmethyl group attached to the amide nitrogen. This compound is synthesized via a palladium-catalyzed coupling reaction between 4-propoxybenzamide precursors and butylamine, yielding a 78% purified product under optimized conditions .

Propriétés

Formule moléculaire |

C16H18N2O2 |

|---|---|

Poids moléculaire |

270.33 g/mol |

Nom IUPAC |

4-propoxy-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C16H18N2O2/c1-2-10-20-15-7-5-14(6-8-15)16(19)18-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |

Clé InChI |

RDTGBOGQVFYUDK-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

SMILES canonique |

CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Benzamide Derivatives

Structural Modifications and Substituent Effects

The activity of benzamide derivatives is highly dependent on substituents at the benzamide ring and the N-linked group . Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations:

- Propoxy vs.

- Pyridinylmethyl vs. Dichloropyridyl : The 3-pyridinylmethyl group may offer moderate electron-withdrawing effects, contrasting with the stronger electron-deficient 3,5-dichloropyridyl in roflumilast, which enhances PDE4 binding .

Key Observations:

- Green Chemistry : Ultrasonic irradiation () reduces reaction time by >50% compared to conventional reflux, though yields are comparable .

- Catalytic Efficiency : Palladium-based coupling () achieves moderate yields but requires specialized catalysts, limiting scalability.

Key Observations:

- Target Specificity : The 3-pyridinylmethyl group in the target compound may favor interactions with neuronal nAChRs , as seen in structurally related P2X7 antagonists ().

- Substituent-Driven Activity : Methoxy and trimethoxy groups (e.g., Compound 16b) enhance tubulin binding, while bulkier propoxy groups may shift selectivity toward other targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.